molecular formula C25H27N3O3 B14953290 N-(1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide

N-(1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B14953290
M. Wt: 417.5 g/mol
InChI Key: QVMXXOVSZXNWPX-UHFFFAOYSA-N
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Description

N-(1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzimidazole core, which is known for its biological activity, linked to a furan-2-carboxamide moiety through a propyl chain substituted with an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The next step involves the introduction of the propyl chain with the ethylphenoxy group, which can be achieved through nucleophilic substitution reactions. Finally, the furan-2-carboxamide moiety is attached via amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethylphenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can yield N-oxides, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-(1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The ethylphenoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Furan-2-carboxamide derivatives: Compounds with similar structures that exhibit bioactivity.

Uniqueness

N-(1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-[1-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C25H27N3O3/c1-3-19-11-13-20(14-12-19)30-17-7-15-28-22-9-5-4-8-21(22)27-24(28)18(2)26-25(29)23-10-6-16-31-23/h4-6,8-14,16,18H,3,7,15,17H2,1-2H3,(H,26,29)

InChI Key

QVMXXOVSZXNWPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4

Origin of Product

United States

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